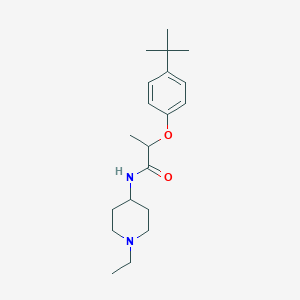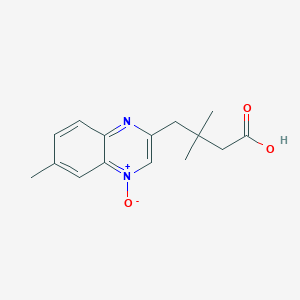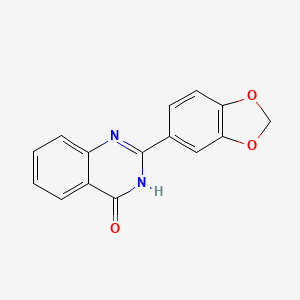
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is an orally available inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and progression of cancer.
Mecanismo De Acción
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide targets the protein kinase BTK, which is a key regulator of B-cell receptor signaling and is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the disruption of B-cell receptor signaling, which results in the inhibition of cancer cell growth and survival. This compound has also been shown to inhibit other kinases, including ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. The inhibitor has also been shown to have a low toxicity profile, with no significant adverse effects observed in preclinical studies. This compound has been shown to inhibit BTK phosphorylation in cancer cells, leading to the inhibition of downstream signaling pathways and the induction of apoptosis. This compound has also been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is its selectivity for BTK and other kinases, which reduces the risk of off-target effects. This compound has also been shown to be effective against cancer cells that are resistant to other therapies, such as ibrutinib. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Furthermore, the development of more potent and selective BTK inhibitors, such as this compound, could lead to the development of new cancer therapies with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets the protein kinase BTK and has shown efficacy in preclinical models of cancer. This compound has a favorable pharmacokinetic profile and a low toxicity profile, making it a promising candidate for further development as a cancer therapy. Further research is needed to explore the potential of this compound in combination with other cancer therapies and in other types of cancer.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide involves several steps, including the reaction of tert-butyl 4-hydroxybenzoate with 1-ethylpiperidin-4-amine to produce this compound. The reaction is catalyzed by a base such as potassium carbonate, and the product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The inhibitor has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-6-22-13-11-17(12-14-22)21-19(23)15(2)24-18-9-7-16(8-10-18)20(3,4)5/h7-10,15,17H,6,11-14H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGJMWXEALDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)


![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6009914.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)
